molecular formula C6H4BrN3O B13014198 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine

7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine

Cat. No.: B13014198
M. Wt: 214.02 g/mol
InChI Key: NCUGGKOSOKJNKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization with an appropriate base . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C6H4BrN3O/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H,(H2,8,10)

InChI Key

NCUGGKOSOKJNKM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)OC(=N2)N

Origin of Product

United States

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